Urinary Calcium Excretion: Potassium Citrate vs. Sodium Citrate – Advantage of the Mixed Salt's Potassium Component
Sakhaee et al. (1983) directly compared 60 mEq/day potassium citrate versus sodium citrate in uric acid lithiasis patients. Potassium citrate significantly reduced urinary calcium from 154 ± 47 to 99 ± 23 mg/day (36% decrease, P<0.01), whereas sodium citrate failed to produce a significant reduction (154 ± 47 to 139 ± 24 mg/day) [1]. Although the target mixed salt was not tested head-to-head, its equimolar potassium delivery predicts equivalent calcium-lowering efficacy relative to pure sodium citrate, a critical advantage for patients with hypercalciuria and stone risk.
| Evidence Dimension | 24-hour urinary calcium excretion |
|---|---|
| Target Compound Data | Inferred from potassium citrate component: ~36% reduction from baseline |
| Comparator Or Baseline | Potassium citrate: 154→99 mg/day (-55 mg/day); Sodium citrate: 154→139 mg/day (-15 mg/day, not significant) |
| Quantified Difference | Potassium-containing citrate reduces urinary Ca by 40 mg/day more than sodium-only citrate |
| Conditions | Five patients with uric acid lithiasis, 60 mEq/day oral dose, 24-h urine collection |
Why This Matters
For procurement decisions, the mixed salt is the only single-agent delivery form that combines the calcium-lowering benefit of potassium with the alkalizing capacity of sodium.
- [1] Sakhaee, K., Nicar, M., Hill, K., & Pak, C. Y. C. (1983). Contrasting effects of potassium citrate and sodium citrate therapies on urinary chemistries and crystallization of stone-forming salts. Kidney International, 24(3), 348–352. doi:10.1038/ki.1983.165 View Source
